molecular formula C19H21N3O3S B8113602 Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B8113602
M. Wt: 371.5 g/mol
InChI Key: MWBDUQPFRPFAIX-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate is a thieno[2,3-b]pyridine derivative characterized by a fused bicyclic system comprising a thiophene and pyridine ring. Key structural features include:

  • Methyl ester at position 2 (carboxylate group).
  • Amino group at position 3.
  • (4-isopropoxy-2-methylphenyl)amino substituent at position 4.

Properties

IUPAC Name

methyl 3-amino-4-(2-methyl-4-propan-2-yloxyanilino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-10(2)25-12-5-6-13(11(3)9-12)22-14-7-8-21-18-15(14)16(20)17(26-18)19(23)24-4/h5-10H,20H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBDUQPFRPFAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)NC2=C3C(=C(SC3=NC=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate (CAS: 2102410-70-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 371.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thienopyridine derivatives. The process includes the introduction of amino and carboxylate groups at specific positions on the thieno[2,3-b]pyridine scaffold.

Antiviral Activity

Recent studies have indicated that compounds similar to Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine exhibit promising antiviral properties. For instance, derivatives of thienopyridine have shown significant activity against various viral targets, including reverse transcriptase inhibitors which are crucial in the treatment of retroviral infections such as HIV. The specific biological activity of Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine is still under investigation but is expected to follow similar patterns based on structural analogs.

Antibacterial Activity

The antibacterial properties of thienopyridine derivatives have been explored extensively. In vitro studies have demonstrated that modifications at the C4 position can significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

CompoundGram-positive Activity (μg/mL)Gram-negative Activity (μg/mL)
4a25≥200
4b12.5≥200
7b6.2550

The table above summarizes the antibacterial activities of various thienopyridine derivatives, indicating that structural modifications can enhance or reduce activity against specific bacterial strains .

Case Studies

  • Case Study on Antiviral Efficacy :
    A study published in MDPI evaluated a series of thienopyridine derivatives for their antiviral activity against HIV reverse transcriptase. The results indicated that certain substitutions led to enhanced inhibitory effects compared to standard antiviral agents .
  • Case Study on Antibacterial Properties :
    Research conducted at Al-Fateh University assessed the antibacterial effects of synthesized thienopyridines using disk diffusion assays. The findings revealed that compounds with electron-withdrawing groups at specific positions exhibited decreased activity against Gram-negative bacteria but maintained efficacy against Gram-positive strains .

Scientific Research Applications

Therapeutic Applications

  • IRAK Modulation :
    • The compound has been identified as a modulator of Interleukin-1 Receptor Associated Kinases (IRAK), which are crucial in the signaling pathways of innate immunity. Its application in treating autoimmune and inflammatory diseases has been highlighted in patent literature, suggesting its potential in managing conditions linked to dysregulated immune responses .
  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The thienopyridine framework is known for its ability to inhibit various cancer cell lines, potentially making this compound a candidate for further investigation in oncology .
  • Neuroprotective Effects :
    • Research into related thieno[2,3-b]pyridine derivatives suggests neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may be mediated through modulation of neuroinflammatory pathways .

IRAK4 Inhibition

A study detailed in patent WO2012007375A1 outlines the use of thieno[3,2-b]pyrimidine derivatives as IRAK4 inhibitors. The findings suggest that these compounds can effectively reduce inflammatory responses in preclinical models, indicating a promising pathway for drug development targeting autoimmune diseases .

Anticancer Screening

In vitro assays conducted on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies demonstrate the potential for developing new anticancer agents based on the thienopyridine scaffold .

Neuroprotection Studies

Research has indicated that thienopyridine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property could be harnessed for developing treatments aimed at neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
IRAK ModulationPotential treatment for autoimmune diseases by modulating IRAK pathways
Anticancer ActivityInhibitory effects on various cancer cell lines
Neuroprotective EffectsProtective effects against oxidative stress in neuronal cells

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-(4-isopropoxy-2-methylphenyl)amino, 2-COOCH₃ C₂₁H₂₄N₃O₃S 406.50 (estimated) Balanced lipophilicity from aryl and isopropoxy groups -
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 6-CH₃, 2-COOCH₃ C₁₂H₁₃N₂O₂S 265.31 Simpler structure; lacks aryl amino group
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CF₃, 6-(4-OCH₃Ph), 2-COOCH₂CH₃ C₁₈H₁₅F₃N₂O₃S 408.39 Trifluoromethyl enhances electronegativity and metabolic stability
Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 3-OCH₂(3-ClPh), 2-COOCH₃ C₁₆H₁₂ClNO₃S 333.79 Chlorine increases lipophilicity and steric bulk
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-NH₂, 4-CF₃, 6-thienyl, 2-CONH-thiazole C₂₁H₁₂F₃N₅OS₂ 503.48 Heterocyclic thiazole moiety for targeted binding

Key Comparative Findings

Bioactivity and Target Selectivity: Compounds with trifluoromethyl groups (e.g., CID 1230377 ) exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF₃, making them suitable for prolonged activity in vivo. The aryl amino group in the target compound may facilitate hydrogen bonding with biological targets (e.g., kinases or DNA), similar to fluorophenyl-substituted analogs in , which showed antitumor activity .

Physicochemical Properties :

  • Lipophilicity : The isopropoxy group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to polar substituents like sulfamoyl (, clogP ~1.8) .
  • Solubility : Analogs with methoxy groups (e.g., ) show moderate aqueous solubility, whereas chloro- or trifluoromethyl-substituted derivatives () are more hydrophobic .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thieno[2,3-b]pyridines, such as cyclization of cyanoacetamides () or coupling reactions with aryl amines . In contrast, trifluoromethyl- or thiazole-containing analogs () require specialized reagents (e.g., trifluoromethylation agents or heterocyclic coupling) .

Toxicity and Selectivity :

  • Methyl and ethyl esters (e.g., ) generally show lower cytotoxicity compared to amide derivatives (), which may interact more strongly with off-target proteins .

Preparation Methods

Gewald Reaction for Thiophene Intermediate

The Gewald reaction, which condenses ketones with cyanoacetates in the presence of sulfur, is a cornerstone for 2-aminothiophene synthesis. For example, methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized by reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride and ferric chloride in dimethylformamide (DMF) at 70–90°C. This method achieves a 96.5% yield through careful control of temperature and catalyst loading (FeCl₃ and cyanuric chloride).

Pyridine Ring Closure

Pyridine annulation is achieved via cyclodehydration or [4+2] cycloaddition. In analogous pyrrolo[3,2-b]pyridine syntheses, ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate undergoes hydrogenation over palladium/charcoal (10% Pd/C) in ethanol under 2 bar H₂ pressure. This step reduces nitro groups while facilitating ring closure, yielding ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate in 81% yield. Adapting this to thienopyridines would require nitrothiophene intermediates and similar catalytic conditions.

Functionalization at Position 4

Introducing the 4-isopropoxy-2-methylphenylamino group demands regioselective amination.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings permit direct displacement of leaving groups (e.g., halides) by amines. For instance, ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate reacts with methylamine in aqueous solution at room temperature to form methylamide derivatives. Applying this to the thienopyridine system would require activating position 4 with a nitro or halogen substituent prior to amination.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is preferred for sterically hindered substrates. A reported protocol uses Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C to couple aryl halides with amines. For the target compound, 4-bromothieno[2,3-b]pyridine could react with 4-isopropoxy-2-methylaniline under these conditions.

Amino Group Installation at Position 3

The 3-amino group is introduced via reduction of nitro precursors or through direct amination.

Nitro Reduction

Hydrogenation of 3-nitrothieno[2,3-b]pyridine over Raney nickel or Pd/C in ethanol at 20–50°C efficiently yields the amine. In a related example, ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate is reduced under 2 bar H₂ to afford the pyrrolopyridine core.

Direct Amination

Alternatively, chlorothienopyridines undergo ammonolysis in concentrated NH₄OH. Ethyl 4-azaindole-2-carboxylate reacts with NH₃ in methanol at 50°C for 49 hours to form primary amides in 93% yield. Adapting this to thienopyridines would require optimizing temperature and ammonia concentration.

Esterification and Final Modifications

The methyl ester at position 2 is typically introduced early via esterification of a carboxylic acid intermediate or through cyclization with methyl cyanoacetate.

Ester Interchange

Transesterification of ethyl esters with methanol in the presence of K₂CO₃ at 55°C converts ethyl to methyl esters. For example, ethyl 4-azaindole-2-carboxylate is stirred with K₂CO₃ in methanol to yield the methyl ester in >90% yield.

Cyclization with Methyl Cyanoacetate

In Gewald reactions, methyl cyanoacetate serves as both a carbon and ester source. Heating with ketones and sulfur in DMF forms 2-cyanothiophenes, which hydrolyze to esters.

Optimization and Challenges

Solvent and Catalyst Selection

DMF enhances cyclocondensation reactivity but complicates purification. Ethanol and methanol are preferred for hydrogenation and amination due to their compatibility with Pd catalysts. Catalytic FeCl₃ and cyanuric chloride improve Gewald reaction yields by facilitating intermediate stabilization.

Temperature and Pressure Effects

Hydrogenation at 20–50°C under 2–45 psi H₂ balances reaction rate and selectivity. Elevated temperatures (>90°C) risk decomposition, as seen in failed amidation attempts requiring 90°C.

Purification Strategies

Celite filtration removes catalysts, while recrystallization from ethanol/heptane mixtures isolates pure products . Silica gel chromatography resolves regioisomers, though bulkier thienopyridines may require alternative stationary phases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thieno[2,3-b]pyridine derivatives are synthesized via condensation of 2-aminothiophene precursors with reagents like 2-chloroacetamide derivatives in DMF under basic conditions (e.g., aqueous KOH). Purification is achieved through column chromatography, with yields ranging from 36% to 97.9% depending on substituents and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • 1H/13C-NMR : To confirm aromatic proton environments (e.g., signals for amino groups at δ 5.13 ppm and methyl substituents at δ 2.02 ppm) .
  • IR Spectroscopy : Identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+1]+ peaks matching calculated values) .

Q. How is crystallographic data utilized in confirming the structure?

  • Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. For example, Acta Crystallographica studies confirm thieno[2,3-b]pyridine core geometries with precision (R-factor < 0.05) .

Advanced Research Questions

Q. What challenges arise in optimizing the cyclization steps during synthesis?

  • Answer : Cyclization efficiency depends on solvent polarity, temperature, and catalyst selection. For instance, formamide or urea may promote cyclization at 200°C, but competing side reactions (e.g., decomposition of labile substituents like isopropoxy groups) require careful control. Contrasting yields in analogous compounds (47% vs. 97.9%) highlight the impact of substituent electronic effects .

Q. How do computational methods contribute to understanding the compound's electronic properties?

  • Answer : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals. For antiplasmodial thieno[2,3-b]pyridines, HOMO-LUMO gaps correlate with bioactivity, guiding synthetic prioritization of electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability and target binding .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Answer : Discrepancies may stem from assay conditions (e.g., parasite strain variability in antiplasmodial studies). Standardized protocols include:

  • Dose-response curves : To calculate IC50 values under consistent conditions .
  • Control experiments : Testing against reference compounds (e.g., chloroquine for malaria studies) .
  • Structural analogs : Comparing activity trends to isolate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Answer : Discrepancies in melting points (e.g., 287.5–293.5°C in some analogs vs. <250°C in others) may arise from polymorphism or impurities. Recommendations:

  • DSC/TGA Analysis : Quantify decomposition thresholds .
  • Recrystallization : Use multiple solvents (e.g., ethanol, DCM) to isolate pure polymorphs .

Q. Why do solubility profiles vary significantly in polar vs. nonpolar solvents?

  • Answer : The ester and amino groups enhance polarity, but bulky substituents (e.g., isopropoxy) reduce solubility in water. Methodological solutions include:

  • Co-solvent systems : DMSO-water mixtures for in vitro assays .
  • Prodrug derivatization : Replacing methyl ester with more hydrophilic groups (e.g., PEG-linked carboxylates) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thieno[2,3-b]pyridine Derivatives

StepConditionsYield RangeReference
CyclizationDMF, KOH, 1–2 h, RT to 80°C36–97.9%
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity
CrystallizationEthanol/water slow evaporationR-factor <0.05

Table 2 : Spectroscopic Benchmarks

TechniqueCritical Data PointsApplication Example
1H-NMRδ 2.02 ppm (N-CH3), δ 5.13 ppm (NH2)Substituent confirmation
HRMS[M+1]+ matching calculated massMolecular formula validation
HPLCRetention time (e.g., 8.2 min)Purity assessment

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